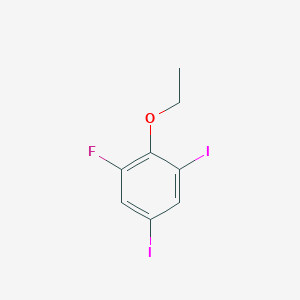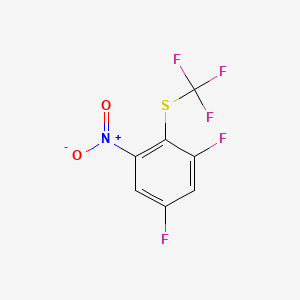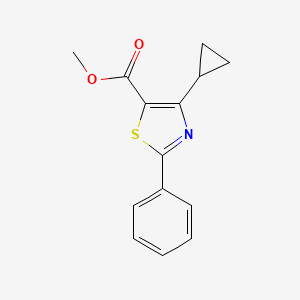![molecular formula C13H27NO4Si B14046430 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is an organic compound with the molecular formula C13H27NO4Si. This compound is notable for its unique structure, which includes a trimethylsilyl group, making it a valuable intermediate in organic synthesis and various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid typically involves the protection of amino acids. One common method includes the reaction of L-leucine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is used extensively in scientific research, including:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpentanoic acid (Leucine): A branched-chain amino acid with similar structural features but without the trimethylsilyl group.
2-Amino-3-methylbutanoic acid (Valine): Another branched-chain amino acid with a similar backbone but different side chain.
2-Amino-3-methylpentanoic acid (Isoleucine): Similar in structure but with a different arrangement of the side chain.
Uniqueness
4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful as a protecting group in organic synthesis, providing stability and selectivity that are not present in its non-silylated counterparts.
Propriétés
Formule moléculaire |
C13H27NO4Si |
|---|---|
Poids moléculaire |
289.44 g/mol |
Nom IUPAC |
4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16) |
Clé InChI |
ISZJODSUCSTOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



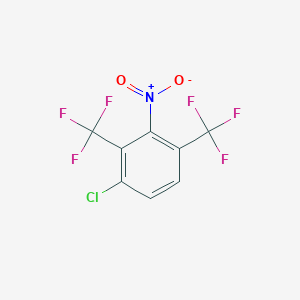
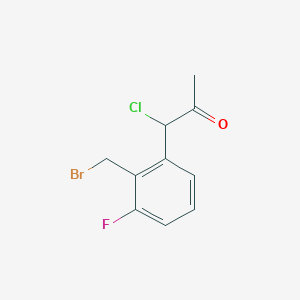
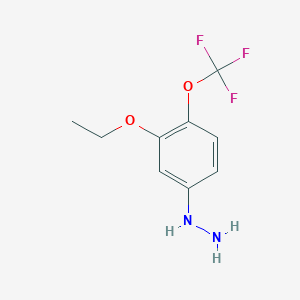
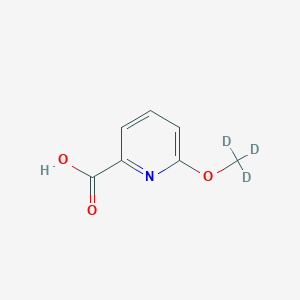
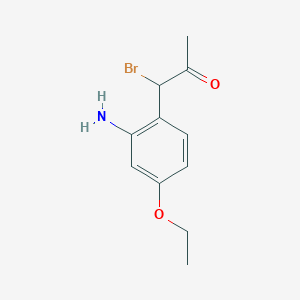
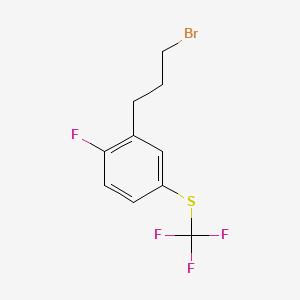
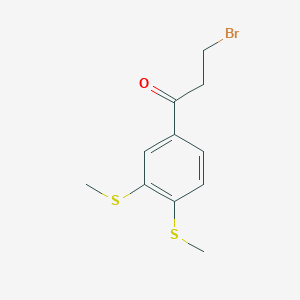
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
